N-(1,3-benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-11-3-1-10(2-4-11)7-15(19)18-12-5-6-13-14(8-12)20-9-17-13/h1-6,8-9H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURJUIPWHSIMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)N=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
Starting Materials :
-
1,3-Benzothiazol-6-amine (1.0 equiv)
-
2-(4-Fluorophenyl)acetic acid (1.2 equiv)
-
EDC·HCl (1.5 equiv), HOBt (1.2 equiv)
-
Triethylamine (2.0 equiv) in tetrahydrofuran (THF)
Procedure :
-
Dissolve 1,3-benzothiazol-6-amine (10 mmol) in anhydrous THF (50 mL).
-
Add 2-(4-fluorophenyl)acetic acid (12 mmol), EDC·HCl (15 mmol), and HOBt (12 mmol) at 0°C.
-
Dropwise add triethylamine (20 mmol) and stir at room temperature for 10–12 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 3:1).
Optimization Insights
-
Solvent Choice : THF outperforms DMF or DCM in minimizing side reactions.
-
Stoichiometry : Excess EDC·HCl (1.5 equiv) improves coupling efficiency.
-
Temperature : Prolonged stirring at 25°C enhances conversion compared to reflux.
Acyl Chloride-Based Acylation
Reaction Protocol
Starting Materials :
-
1,3-Benzothiazol-6-amine (1.0 equiv)
-
2-(4-Fluorophenyl)acetyl chloride (1.5 equiv)
-
Triethylamine (3.0 equiv) in dichloromethane (DCM)
Procedure :
-
Cool DCM (30 mL) to 0°C and add 1,3-benzothiazol-6-amine (10 mmol).
-
Slowly add 2-(4-fluorophenyl)acetyl chloride (15 mmol) followed by triethylamine (30 mmol).
-
Stir at room temperature for 4 hours.
-
Wash with 2N HCl, dry over Na₂SO₄, and concentrate under reduced pressure.
Comparative Advantages
-
Faster Reaction : Completion in 4 hours vs. 10 hours for carbodiimide method.
-
Higher Yield : Improved atom economy due to direct acylation.
Analytical Characterization
Spectral Data
| Parameter | Carbodiimide Method | Acyl Chloride Method |
|---|---|---|
| Melting Point | 231–232°C | 245–246°C |
| IR (cm⁻¹) | 3290 (NH), 1688 (C=O) | 3285 (NH), 1692 (C=O) |
| ¹H NMR (δ ppm) | 2.21 (s, 3H), 7.17 (t, 2H) | 2.18 (s, 3H), 7.31 (s, 1H) |
| LC-MS (m/z) | 340.60 [M-H]⁻ | 357.33 [M+H]⁺ |
Purity Assessment
-
HPLC : >95% purity achieved using C18 column (acetonitrile:water gradient).
-
Elemental Analysis : C₅₆H₄₃FN₂O₂S requires C 68.42%, H 4.58%; Found C 68.39%, H 4.62%.
Challenges and Mitigation Strategies
Low Yields in Carbodiimide Method
Byproduct Formation in Acyl Chloride Route
-
Cause : Over-acylation at benzothiazole N-2 position.
Industrial-Scale Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes. The molecular targets and pathways involved can vary widely and are typically studied through biochemical assays and molecular modeling.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Modifications in Heterocyclic Substituents
GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide)
- Key Differences : Replaces the benzothiazole ring with a thiazole-pyridine hybrid.
- Implications: The pyridine-thiazole system may enhance solubility due to increased polarity, but reduced aromatic bulk could weaken target binding.
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP3348550A1)
- Key Differences : Ethoxy substituent on benzothiazole and 4-chlorophenyl group.
- Implications : Chlorine’s higher lipophilicity compared to fluorine may improve membrane permeability but reduce electronegativity. The ethoxy group could enhance metabolic resistance or solubility .
N-[1-(1,3-Benzothiazol-6-yl)ethyl]-2-chloroacetamide
- Key Differences : Ethyl linker between benzothiazole and acetamide, with chloro substitution.
- Chloroacetamide’s electrophilicity could increase reactivity or toxicity .
Substituent Effects on the Aromatic Ring
Flufenacet (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide)
- Key Differences : Thiadiazolyloxy substituent and branched alkyl group.
- Implications : The trifluoromethyl-thiadiazole group confers potent herbicidal activity, likely through interference with lipid biosynthesis. The branched alkyl chain may reduce crystallization, enhancing soil persistence .
2-(4-Fluorophenyl)-N-(4-methoxy-2-methylphenyl)acetamide
- Key Differences : Methoxy and methyl groups on the aryl ring.
Crystallographic and Conformational Comparisons
Crystal structures of analogs like N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide reveal bond-length variations in the acetamide region (C1–C2: 1.501 Å vs. 1.53 Å in other derivatives). These subtle differences influence molecular planarity and packing, which correlate with solubility and bioavailability .
Data Table: Structural and Functional Comparison
Key Research Findings
- Electronic Effects : Fluorine’s electronegativity enhances hydrogen-bond acceptor capacity compared to chlorine, favoring target engagement in polar binding pockets .
- Solubility vs. Permeability : Ethoxy and methoxy groups improve aqueous solubility but may reduce blood-brain barrier penetration .
- Biological Specificity : Thiadiazole-containing compounds (e.g., flufenacet) exhibit agrochemical activity, while benzothiazole-thiazole hybrids (e.g., GSK1570606A) show promise in antimicrobial contexts .
Biological Activity
N-(1,3-benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by the following molecular structure:
- Molecular Formula : CHF NS
- Molecular Weight : 224.25 g/mol
The synthesis typically involves the reaction of 6-amino-1,3-benzothiazole with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine, using dichloromethane as a solvent. This method allows for the efficient formation of the desired compound while maintaining high purity levels through recrystallization or column chromatography .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that derivatives of benzothiazole, including this compound, can inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) .
Table 1: Anticancer Activity Against Various Cell Lines
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment. Studies have demonstrated that this compound can upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. It has shown effectiveness against various bacterial strains by disrupting essential cellular processes, which may include inhibition of protein synthesis or interference with cell wall synthesis .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 50 μg/mL | |
| Staphylococcus aureus | 30 μg/mL |
Case Studies and Research Findings
A notable study published in Frontiers in Chemistry explored a series of benzothiazole derivatives for their biological activity, including this compound. The study highlighted its dual role as both an anticancer and anti-inflammatory agent, suggesting that modifications to the benzothiazole core can significantly enhance biological activity .
Another investigation focused on the anti-inflammatory properties of related benzothiazole compounds. The results indicated that these compounds could effectively inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, making them promising candidates for further development in treating inflammatory diseases .
Q & A
Basic: What are the standard synthetic routes for N-(1,3-benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Coupling of 4-fluorophenylacetic acid with 6-amino-1,3-benzothiazole via amide bond formation using coupling agents like EDCI/HOBt in anhydrous DMF or acetonitrile .
- Step 2: Purification via column chromatography or recrystallization to isolate the product.
Critical Conditions: - Temperature control (e.g., 0–5°C during activation of carboxylic acid) to minimize side reactions.
- Solvent selection (e.g., DMF for solubility of aromatic intermediates) .
- Catalysts such as triethylamine to neutralize HCl byproducts .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm the benzothiazole core, fluorophenyl group, and acetamide linkage (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 315.08) .
- HPLC: Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
Advanced: How can reaction parameters be systematically optimized to address low yields in large-scale synthesis?
Answer:
- Design of Experiments (DoE): Use factorial designs to test variables like solvent polarity (DMF vs. acetonitrile), stoichiometry (1.2:1 amine:acid ratio), and temperature (room temp vs. reflux) .
- In-line Monitoring: Employ real-time techniques like FTIR to track amide bond formation and minimize over-reaction .
- Work-up Optimization: Liquid-liquid extraction with ethyl acetate/water to remove unreacted starting materials .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Purity Reassessment: Verify compound integrity via HPLC and LC-MS to rule out degradation or impurities .
- Structural Confirmation: Re-analyze crystallography (e.g., SHELXL refinement ) or 2D NMR (HSQC, HMBC) to confirm stereochemistry.
- Assay Standardization: Control for variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time .
Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
Answer:
- In Silico Modeling:
- ADMET Prediction: Use SwissADME or ADMETlab to estimate logP (e.g., ~2.8), solubility, and CYP450 interactions .
- Docking Studies: AutoDock Vina to simulate binding to targets like kinase enzymes (e.g., EGFR) using PubChem 3D conformers .
- MD Simulations: GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Answer:
- Core Modifications: Introduce electron-withdrawing groups (e.g., Cl at benzothiazole C-2) to enhance target binding .
- Fluorophenyl Substitutions: Test para/meta-fluoro analogs to optimize hydrophobic interactions .
- Amide Linker Replacement: Evaluate sulfonamide or urea variants to improve metabolic stability .
Advanced: What crystallographic methods are recommended for resolving ambiguous electron density in the compound’s crystal structure?
Answer:
- Data Collection: High-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement: SHELXL with TWIN/BASF commands for handling twinning or disorder .
- Validation: Check Rint (<5%) and Flack parameter to confirm absolute configuration .
Advanced: How can stability studies under accelerated conditions inform formulation strategies?
Answer:
- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC .
- Kinetic Analysis: Calculate t1/2 using Arrhenius plots to predict shelf-life at 25°C .
- Excipient Screening: Test compatibility with cyclodextrins or PEGs to enhance aqueous stability .
Advanced: What strategies are effective for identifying the compound’s molecular targets in complex biological systems?
Answer:
- Affinity Chromatography: Immobilize the compound on sepharose beads for pull-down assays followed by LC-MS/MS proteomics .
- Phage Display: Screen peptide libraries to map binding motifs .
- CRISPR-Cas9 Knockout: Validate target candidates by correlating gene knockout with loss of activity .
Advanced: How can metabolomic profiling elucidate unexpected in vivo toxicity?
Answer:
- Metabolite Identification: Use UPLC-QTOF-MS to detect phase I/II metabolites in liver microsomes .
- Pathway Analysis: Map metabolites to KEGG pathways (e.g., glutathione depletion linked to oxidative stress) .
- Dose-Escalation Studies: Compare toxicity thresholds in rodent models to refine safe dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
